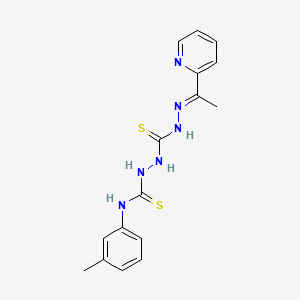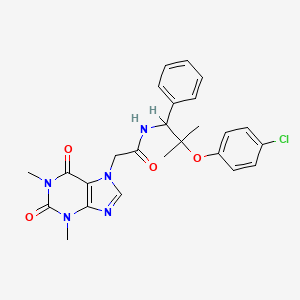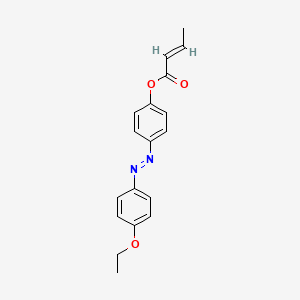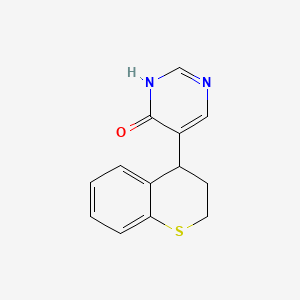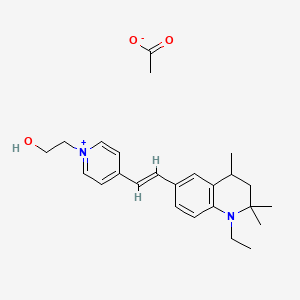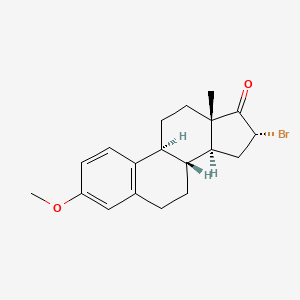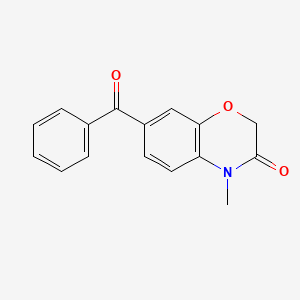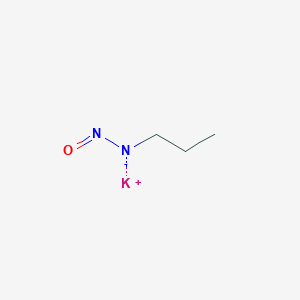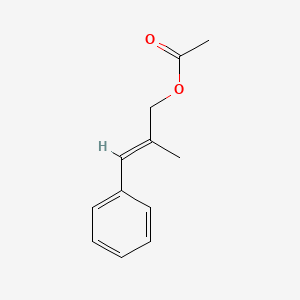
alpha-Methylcinnamyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylcinnamyl acetate: is an organic compound with the molecular formula C12H14O2 . It is a member of the cinnamyl ester family, characterized by the presence of a phenylpropanoid structure. This compound is known for its sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Methylcinnamyl acetate can be synthesized through the esterification of alpha-methylcinnamic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microreactors. This method allows for precise control of reaction parameters, leading to high yields and purity. The process is efficient, with short residence times and the ability to recycle catalysts .
Chemical Reactions Analysis
Types of Reactions: Alpha-Methylcinnamyl acetate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Alpha-methylcinnamic acid and acetic acid.
Reduction: Alpha-methylcinnamyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Alpha-Methylcinnamyl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Methylcinnamyl acetate involves its interaction with various molecular targets. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. For example, it may inhibit microbial growth by disrupting cell membrane integrity and interfering with essential enzymatic processes .
Comparison with Similar Compounds
Cinnamyl acetate: Similar structure but lacks the methyl group on the alpha position.
Cinnamic acid: The parent compound without the ester group.
Cinnamyl alcohol: The alcohol derivative of cinnamic acid.
Uniqueness: Alpha-Methylcinnamyl acetate is unique due to the presence of the alpha-methyl group, which imparts distinct chemical and physical properties. This structural modification enhances its stability and alters its reactivity compared to its analogs .
Properties
CAS No. |
72797-29-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[(E)-2-methyl-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/b10-8+ |
InChI Key |
BWYPZPVVNMYMKA-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/COC(=O)C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
